molecular formula C14H22N2O B14326035 Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)- CAS No. 97176-74-4

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-

Katalognummer: B14326035
CAS-Nummer: 97176-74-4
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: OTOTWRSMZMFDOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamide group attached to a 2,6-dimethylphenyl ring and a 2-(methylpropylamino) group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)- typically involves the reaction of 2,6-dimethylaniline with isobutylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the acetic anhydride, followed by the formation of the acetamide linkage.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lidocaine: Shares a similar structural motif but with different substituents.

    Bupivacaine: Another compound with a similar acetamide group but different aromatic and amine substituents.

Uniqueness

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.

Eigenschaften

CAS-Nummer

97176-74-4

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-2-[methyl(propyl)amino]acetamide

InChI

InChI=1S/C14H22N2O/c1-5-9-16(4)10-13(17)15-14-11(2)7-6-8-12(14)3/h6-8H,5,9-10H2,1-4H3,(H,15,17)

InChI-Schlüssel

OTOTWRSMZMFDOD-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C)CC(=O)NC1=C(C=CC=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.